molecular formula C11H21NO2 B1467655 (3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol CAS No. 1567893-34-8

(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol

Cat. No.: B1467655
CAS No.: 1567893-34-8
M. Wt: 199.29 g/mol
InChI Key: DTQSQDDTGQMKLV-SNVBAGLBSA-N
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Description

“(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol” is a chemical compound that can be purchased for pharmaceutical testing . It’s also mentioned as a versatile compound with potential applications in various scientific research fields.

Scientific Research Applications

Organocatalysis in Asymmetric Michael Addition

(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol and its derivatives have been explored for their organocatalytic properties. A study by Yan-fang (2008) describes the use of a related compound, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, as an organocatalyst for asymmetric Michael addition. This process is significant for its good to high yield and excellent enantioselectivities, which is essential in the synthesis of chiral compounds (Cui Yan-fang, 2008).

Synthesis of Heterocyclic Compounds

Pyrrolidin-2-ones and their derivatives, including this compound, are considered promising in synthesizing non-aromatic heterocyclic compounds. These structures are found in many natural products and biologically active molecules. A study by Rubtsova et al. (2020) highlights the importance of introducing various substituents into the nucleus of pyrrolidin-2-ones for creating new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

DNA and RNA Duplex Stability

A research by Filichev and Pedersen (2003) involved the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This compound was used in forming intercalating nucleic acids (INAs), which showed a destabilization effect on INA-DNA and INA-RNA duplexes. Such studies are crucial in understanding nucleic acid interactions and stability (Filichev & Pedersen, 2003).

Asymmetric Synthesis and Catalysis

The compound has been used in asymmetric synthesis and catalysis. For example, Karlsson and Högberg (2001) described asymmetric 1,3-dipolar cycloadditions involving chiral azomethine ylides and 3-benzyloxy-substituted alkenoylcamphorsultams. This method allows for the production of trans-3,4-Disubstituted pyrrolidines, which serve as chiral building blocks for synthesizing enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).

Properties

IUPAC Name

(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-10-4-7-12(8-10)9-11(14)5-2-1-3-6-11/h10,13-14H,1-9H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQSQDDTGQMKLV-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(CN2CC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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